

Technical Guide: Solubility & Stability Profile of 2-Methoxy-2-methylpropanimidamide Hydrochloride

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Compound of Interest

Compound Name:	2-Methoxy-2- methylpropanimidamide hydrochloride
CAS No.:	619329-28-1
Cat. No.:	B1433701

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CAS Registry Number: 619329-28-1 Molecular Formula: C

H

N

O · HCl Molecular Weight: 168.62 g/mol (Salt), 132.16 g/mol (Free Base)

Executive Summary

This technical guide provides a comprehensive analysis of the solubility behavior of **2-Methoxy-2-methylpropanimidamide hydrochloride** in aqueous media. Designed for pharmaceutical scientists and process chemists, this document moves beyond static solubility values to address the dynamic relationship between solubility, pH-dependent ionization, and hydrolytic stability.

While specific empirical solubility data for this intermediate is often proprietary, structural analogs (e.g., AAPH, acetamidine HCl) and physicochemical principles confirm it is highly water-soluble (>100 mg/mL estimated). However, the critical challenge in handling this compound is not dissolving it, but maintaining its integrity in solution. The amidine functional group is susceptible to hydrolysis, converting to the corresponding amide (2-methoxy-2-methylpropanamide) and ammonium chloride, a reaction accelerated by alkaline pH and elevated temperatures.

Key Recommendation: Researchers must treat aqueous solutions of this compound as time-sensitive. Solubility determination should always be coupled with a stability-indicating HPLC method to distinguish between the active pharmaceutical ingredient (API) intermediate and its hydrolysis degradation product.

Physicochemical Identity & Solubility

Thermodynamics

Structural Determinants of Solubility

The high aqueous solubility of **2-Methoxy-2-methylpropanimidamide hydrochloride** is driven by three synergistic structural features:

- **Ionic Character:** As a hydrochloride salt, the lattice energy is overcome by the high dielectric constant of water, leading to rapid dissociation into the amidinium cation and chloride anion.
- **Hydrogen Bonding:** The amidinium group ($-\text{C}(=\text{NH}_2)^+$) acts as a potent hydrogen bond donor, while the ether oxygen (methoxy group) serves as a hydrogen bond acceptor, anchoring the molecule in the aqueous solvation shell.
- **Compact Hydrophobic Moiety:** The tert-butyl-like backbone (2-methyl-2-methoxypropyl) is small enough that it does not significantly disrupt the water network (hydrophobic effect is minimal compared to hydration enthalpy).

Theoretical Solubility Data (Analog-Based)

In the absence of a specific Certificate of Analysis (CoA) value, we derive expectations from the structurally homologous radical initiator AAPH (2,2'-Azobis(2-methylpropionamidine) dihydrochloride).

Property	2-Methoxy-2-methylpropanimidamide HCl	Analog: AAPH (CAS 2997-92-4)
Water Solubility	High (>100 mg/mL expected)	~176 mg/mL (at 20°C)
Solubility in Ethanol	Moderate	Soluble
Solubility in Toluene	Negligible	Insoluble
Hygroscopicity	High (Deliquescent risk)	Hygroscopic
pKa (Amidine)	~11.0 – 12.0 (Strong Base)	~11.5

“

Expert Insight: Amidines are strong bases.[1] In water, the equilibrium overwhelmingly favors the protonated amidinium form. However, if the pH is adjusted >10, the free base precipitates or oils out, drastically reducing solubility.[2]

Critical Stability Mechanism: The Hydrolysis Trap

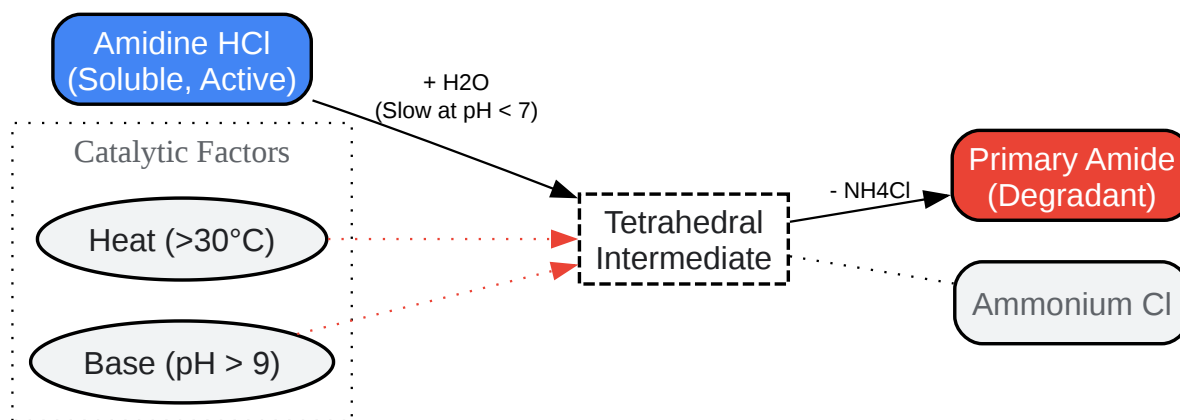
The most common error in handling amidine hydrochlorides is assuming that a clear solution implies a stable solution. Amidines undergo nucleophilic attack by water at the central carbon, leading to irreversible hydrolysis.

Degradation Pathway

The hydrolysis follows a pseudo-first-order kinetic profile, heavily influenced by pH.

- Acidic/Neutral pH: The protonated amidinium ion is relatively resistant to nucleophilic attack due to charge repulsion, but slow hydrolysis still occurs over days.

- Basic pH (>9): The presence of hydroxide ions () and the formation of the neutral free base accelerates hydrolysis exponentially.



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Figure 1: Hydrolytic degradation pathway of amidine hydrochlorides in aqueous solution. Note that high pH and temperature catalyze the irreversible conversion to the amide.[2]

Experimental Protocols

As a Senior Scientist, I recommend against simple visual solubility testing for this compound. You must validate that the dissolved species is still the amidine.

Protocol A: Determination of Thermodynamic Solubility (Shake-Flask Method)

Objective: Determine the maximum concentration at equilibrium while mitigating hydrolysis.

Reagents:

- Deionized Water (pH 6.0–7.0)
- 0.1 M HCl (to maintain acidic environment if stability is critical)
- HPLC-grade Acetonitrile (for dilution)

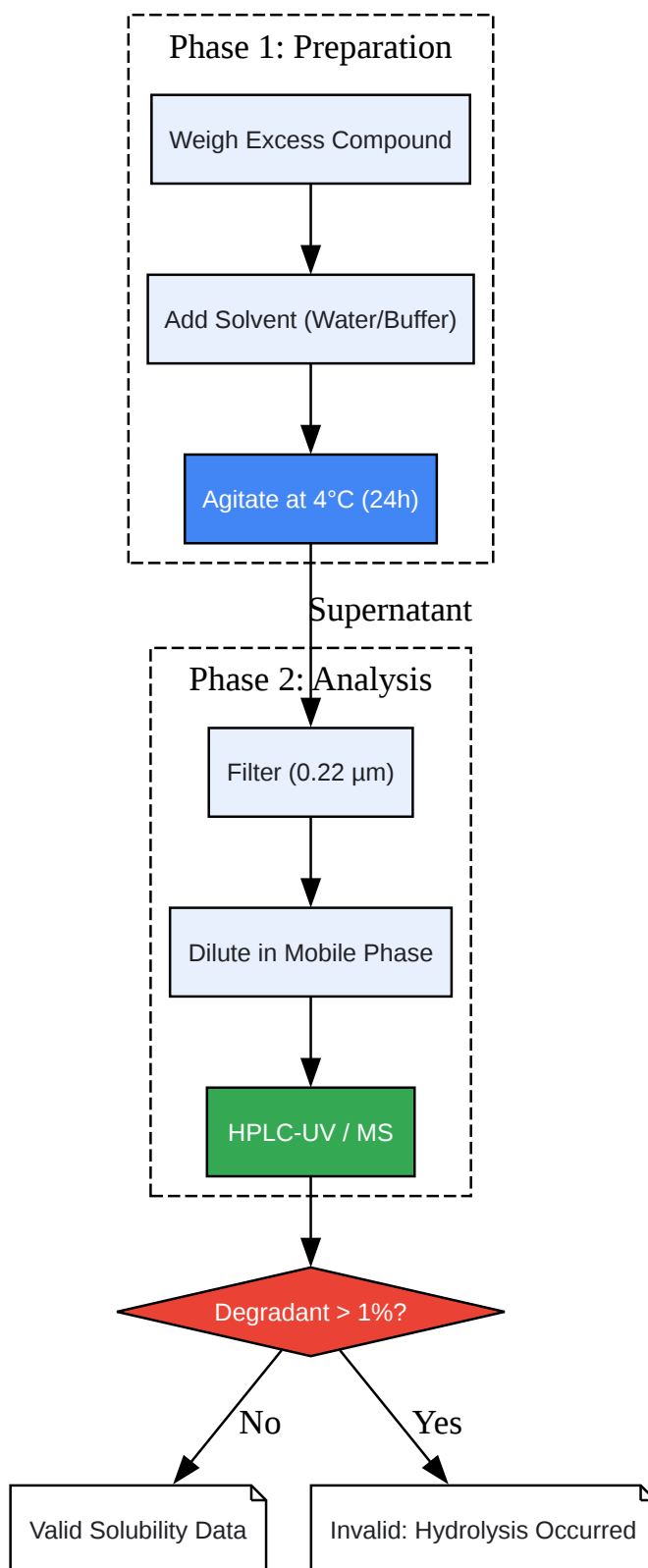
Workflow:

- Preparation: Add excess solid 2-Methoxy-2-methylpropanimidamide HCl to 5.0 mL of water in a glass vial.
- Equilibration: Agitate at 4°C (cold room) for 24 hours. Note: We use 4°C to minimize hydrolysis during the saturation phase.
- Sampling: Filter an aliquot using a 0.22 µm PVDF syringe filter.
- Dilution: Immediately dilute the filtrate 1:100 into the HPLC mobile phase (e.g., 5% Acetonitrile in Water + 0.1% TFA).
- Quantification: Analyze via HPLC-UV (210 nm) against a freshly prepared standard curve.

Protocol B: Stability-Indicating HPLC Method

Objective: Verify solution integrity during solubility studies.

- Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 3.5 µm, 4.6 x 100 mm.[\[2\]](#)
- Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA). TFA is preferred over Formic Acid to suppress silanol interactions with the cationic amidine.
- Mobile Phase B: Acetonitrile + 0.1% TFA.
- Gradient: 0% B to 30% B over 10 minutes. (Amidine is very polar and will elute early; the amide degradant is less polar and will elute later).
- Detection: UV at 210 nm (Amidine has weak UV absorbance; consider CAD or MS if available).



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Figure 2: Workflow for solubility determination with integrated stability checkpoint.

Handling & Storage Guidelines

To ensure reproducibility in solubility data, strict handling of the solid state is required.

- Hygroscopicity: Amidine salts are notoriously hygroscopic. Absorption of atmospheric moisture initiates hydrolysis in the solid state (forming a sticky paste).
 - Action: Store in a desiccator or under Nitrogen/Argon.
 - Action: Warm the bottle to room temperature before opening to prevent condensation.
- Solution Storage:
 - Short Term (<24h): Store at 4°C.
 - Long Term: Do not store aqueous stock solutions. Prepare fresh or freeze at -20°C (validate freeze-thaw stability first).
- Buffer Selection: Avoid phosphate buffers if possible, as they can catalyze hydrolysis in some amidine systems.^[3] Acetate or Citrate buffers (pH 4–5) are superior for stabilizing amidines.

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